molecular formula C17H13N3O3 B2757141 (2E)-2-cyano-N-(4-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide CAS No. 121217-52-5

(2E)-2-cyano-N-(4-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide

Cat. No.: B2757141
CAS No.: 121217-52-5
M. Wt: 307.309
InChI Key: UTWNRWYDUNZRTA-GXDHUFHOSA-N
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Description

(2E)-2-cyano-N-(4-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-nitrogen double bond conjugated with a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(4-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzylamine, 2-nitrobenzaldehyde, and malononitrile.

    Condensation Reaction: The first step involves a condensation reaction between 4-methylbenzylamine and 2-nitrobenzaldehyde to form an imine intermediate.

    Knoevenagel Condensation: The imine intermediate then undergoes a Knoevenagel condensation with malononitrile to form the desired enamide product.

    Reaction Conditions: The reactions are typically carried out under mild conditions, with the use of a base such as piperidine or pyridine to facilitate the condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(4-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as nitroso compounds or oximes.

    Reduction: Amino derivatives where the nitro group is reduced to an amino group.

    Substitution: Substituted enamides with various functional groups replacing the cyano or nitro groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(4-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

    Chemical Reactivity: The presence of reactive functional groups, such as the cyano and nitro groups, allows the compound to participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-N-(4-methylphenyl)-3-(2-chlorophenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of a nitro group.

    (2E)-2-cyano-N-(4-methylphenyl)-3-(2-methoxyphenyl)prop-2-enamide: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

(2E)-2-cyano-N-(4-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide is unique due to the presence of both cyano and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-2-cyano-N-(4-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-12-6-8-15(9-7-12)19-17(21)14(11-18)10-13-4-2-3-5-16(13)20(22)23/h2-10H,1H3,(H,19,21)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWNRWYDUNZRTA-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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